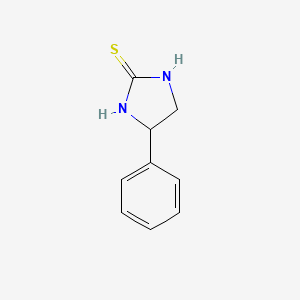

4-Phenylimidazolidine-2-thione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenylimidazolidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABUPVNEGYIKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 Phenylimidazolidine 2 Thione and Its Derivatives

Evolution of Synthetic Routes to the Imidazolidine-2-thione Scaffold

The construction of the imidazolidine-2-thione core has evolved significantly, with researchers developing various strategies to improve efficiency, yield, and substrate scope. These methods can be broadly categorized into direct cyclization strategies and ring-closing reactions from substituted precursors.

Direct Cyclization Strategies from Diamines and Thiocarbonyl Precursors

One of the most straightforward approaches to the imidazolidine-2-thione scaffold involves the direct cyclization of a 1,2-diamine with a thiocarbonyl precursor. thieme-connect.com This method is often favored for its atom economy and operational simplicity.

Common thiocarbonyl sources include carbon disulfide (CS₂) and 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). For instance, the reaction of ethylenediamine (B42938) with carbon disulfide in a suitable solvent like pyridine (B92270) or ethanol (B145695) can yield imidazolidine-2-thione. scialert.netscispace.com The use of a heterogeneous catalyst, such as a ZnO/Al₂O₃ composite, has also been reported to facilitate this reaction, offering the advantage of being reusable. scialert.netscispace.com Another approach involves the use of 1-(methyldithiocarbonyl)imidazole (B1600433) as a thiocarbonyl transfer reagent, which reacts with diamines to form the desired heterocyclic product. scialert.net

More recently, an in situ generation of thiocarbonyl fluoride (B91410) from difluorocarbene and elemental sulfur has been developed for the rapid and high-yielding synthesis of various imidazolidine-2-thiones from vicinal diamines. cas.cn This method showcases the ongoing efforts to develop milder and more efficient cyclization conditions.

Table 1: Comparison of Direct Cyclization Methods

| Thiocarbonyl Precursor | Diamine | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Carbon Disulfide | Ethylenediamine | Pyridine, reflux | Not specified | scialert.netscispace.com |

| Carbon Disulfide | Ethylenediamine | ZnO/Al₂O₃, 100°C | Not specified | scialert.netscispace.com |

| 1,1'-Thiocarbonyldiimidazole | 3-Phenyl-1,2-diaminopropane | Not specified | Not specified | scialert.netscispace.com |

Ring-Closing Reactions from Substituted Precursors

Ring-closing reactions offer a versatile alternative for synthesizing the imidazolidine-2-thione scaffold, often allowing for the introduction of diverse substituents. These methods typically involve the initial formation of an open-chain intermediate, which then undergoes intramolecular cyclization.

One notable example is the reaction of phenylglycine methyl ester with an alkyl or phenyl isothiocyanate. scispace.com This condensation first yields a 3-substituted (thioureido)-phenyl acetic acid, which then cyclizes upon heating in an acidic medium to form a 5-phenyl-2-thioxoimidazolidin-4-one (B3147474) derivative. scispace.com

Another strategy involves the reaction of cyanothioformamides with various electrophiles like isocyanates and isothiocyanates, leading to the formation of imidazolidine (B613845) derivatives. tandfonline.comacs.org Additionally, domino reactions, such as the aza-benzoin/aza-acetalization cascade, have been employed to synthesize functionalized 5-hydroxy-imidazolidine-2-thiones. rsc.orgresearchgate.net In this approach, α-sulfonylamines serve as precursors to benzylidenethiourea acceptors, which are trapped by N-heterocyclic carbene (NHC)-activated aldehydes to initiate the domino sequence. rsc.orgresearchgate.net

Stereoselective Synthesis of Chiral 4-Phenylimidazolidine-2-thione Enantiomers

The development of stereoselective methods to access enantiomerically pure 4-phenylimidazolidine-2-thiones is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov

Utilization of Optically Active Starting Materials for Enantiopure Synthesis

A classical and reliable approach to obtain enantiopure products is to start from optically active precursors. For example, the synthesis of chiral imidazolidine-2-thione N-nucleosides has been achieved by reacting D-fructosamines with sugar isothiocyanates. scialert.net

A well-established method for synthesizing levamisole (B84282), an anthelmintic drug, involves the condensation of optically active α-phenylethylenediamine with carbon disulfide. google.com This reaction yields optically active this compound, which is a key intermediate in the synthesis of levamisole. google.com This strategy highlights how the chirality of the starting diamine is directly transferred to the final product.

Catalytic Asymmetric Approaches in Imidazolidine-2-thione Formation

Catalytic asymmetric synthesis represents a more modern and efficient approach to chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. thieme.de

In the context of imidazolidine-2-thione synthesis, catalytic asymmetric cascade reactions have proven to be particularly powerful. For instance, the reaction of 3-isothiocyanato oxindoles with various imines can be catalyzed by chiral bifunctional thiourea-tertiary amine catalysts to afford enantioenriched spiro[imidazolidine-2-thione-4,3'-oxindole] derivatives with excellent yields and enantioselectivities. chim.it These reactions often proceed through a cascade Mannich/cyclization or Aldol (B89426)/cyclization pathway. chim.it

Another innovative approach is the catalytic asymmetric synthesis of levamisole intermediates through the reduction of a prochiral intermediate, which avoids the need for resolving a racemic mixture. google.com This has been achieved through the reduction of a prochiral intermediate using a chiral reducing agent. google.com

Table 2: Examples of Catalytic Asymmetric Syntheses

| Reaction Type | Substrates | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Mannich/cyclization | 3-Isothiocyanatooxindoles and sulfimides | Quinine | Spiro[imidazolidine-2-thione-4,3'-oxindole] derivatives | up to 97% | chim.it |

| Aldol/cyclization | 3-Isothiocyanato oxindoles and ketones | Bifunctional thiourea-tertiary amine | Spirooxindoles | up to 98% | chim.it |

Novel Synthetic Approaches to Functionalized 4-Phenylimidazolidine-2-thiones

The quest for novel and more efficient synthetic methods continues to drive innovation in this field. Researchers are exploring new reaction pathways and catalyst systems to access a wider range of functionalized 4-phenylimidazolidine-2-thiones.

One such approach is the catalyst-free domino Mannich/cyclization reaction of 3-isothiocyanato oxindoles and bis(arylmethylidene)hydrazines. arkat-usa.org This method provides a green and efficient route to functionalized spiro[imidazolidine-2-thione-oxindoles] under mild conditions. arkat-usa.org

Furthermore, N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the synthesis of functionalized imidazolidine-2-thiones. rsc.orgresearchgate.net The NHC/base-promoted aza-benzoin/aza-acetalization domino reaction of α-sulfonylamines and aldehydes allows for the one-pot synthesis of 5-hydroxy-imidazolidine-2-thione derivatives with good yields and diastereoselectivities. rsc.orgresearchgate.net

The development of multicomponent reactions (MCRs) also represents a significant advancement. A pseudo-multicomponent one-pot protocol for the synthesis of 1,3-disubstituted imidazolidin-2-ones has been described, which involves the in situ formation of a Schiff base, followed by reduction and cyclization. mdpi.comresearchgate.net While this example leads to the oxo-analogue, similar strategies could be envisioned for the thione derivative.

Regioselective Synthesis and Derivatization Strategies

Regioselectivity, the ability to control the specific position of chemical modifications, is paramount in synthesizing functional derivatives of this compound. The core structure offers multiple reactive sites, including the two nitrogen atoms and the sulfur atom, making controlled derivatization a significant chemical challenge.

A key strategy involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl) ureas with aromatic C-nucleophiles, which leads to the formation of 4-substituted imidazolidinones. mdpi.com While this produces the -one analog, the underlying principle of controlling substitution at the C4 position is relevant. The regioselectivity in these reactions is often dictated by the stability of the intermediate carbocations, with quantum chemistry calculations helping to predict the outcomes. mdpi.com For instance, the reaction's product distribution depends on the relative energies of transition states, often favoring the formation of the 4-substituted product due to a lower activation energy barrier. mdpi.com

Another approach to achieving regioselectivity is through the thionation of precursor molecules like hydantoins (imidazolidine-2,4-diones). A regioselective thionation process, followed by cyclization, has been used to prepare complex heterocyclic scaffolds. beilstein-journals.org This method allows for the specific conversion of a carbonyl group to a thiocarbonyl group at a desired position. beilstein-journals.org

Derivatization is the process of chemically modifying a compound to enhance its properties or to prepare it for further analysis. sigmaaldrich.comchromatographyonline.com For imidazolidine-2-thiones, derivatization can occur at the nitrogen or sulfur atoms. For example, the reaction of N-arylcyanothioformamides with isothiocyanates, catalyzed by triethylamine, yields imidazolidineiminodithiones with exclusive regioselectivity. mdpi.com This method provides a consistent way to produce derivatives with functional groups on both aromatic rings without the need for complex purification steps. mdpi.com The mechanism involves the N-arylcyanothioformamide acting as a nucleophilic precursor, which can react via its nitrogen or sulfur atom, with the reaction conditions dictating the regiochemical outcome. mdpi.com

Table 1: Examples of Regioselective Reactions and Derivatizations

| Starting Materials | Reagents | Product Type | Key Finding |

| N-(2,2-diethoxyethyl)ureas, Aromatic Nucleophiles | Trifluoroacetic acid (TFA) | 4-Arylimidazolidin-2-ones | The amount of acid catalyst influences regioselectivity, with lower amounts favoring the 4-substituted product. mdpi.com |

| Hydantoins | Lawesson's reagent / P4S10 | Thiohydantoins | Regioselective thionation of a carbonyl group is a key step in building more complex fused heterocyclic systems. beilstein-journals.org |

| N-Arylcyanothioformamides, Isothiocyanates | Triethylamine (catalyst), DMF (solvent) | Imidazolidineiminodithiones | Reaction proceeds with exclusive regioselectivity at room temperature, offering a high-yield route to complex dithiones. mdpi.com |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. jmcs.org.mxscispace.com This technology has been successfully applied to the synthesis of this compound and its derivatives.

One study detailed the synthesis of N,N'-disubstituted-4,5-dihydroxy-2-imidazolidine-2-thiones via the acid-catalyzed cyclocondensation of N,N'-disubstituted thioureas with aqueous glyoxal. scispace.com The researchers compared conventional heating with microwave irradiation and found that both methods produced the desired compounds, but microwave-assisted synthesis offered significant procedural advantages, such as reduced reaction times. scispace.com

The efficiency of microwave assistance is evident in the preparation of various heterocyclic thiones. A fast, microwave-assisted procedure for synthesizing 1-(2-aminoethyl)-2-imidazolidinethione from diethylenetriamine (B155796) and thiourea (B124793) demonstrates the power of this technique. jmcs.org.mx Compared to conventional heating which required 5 hours at 180 °C, the microwave protocol significantly shortens the synthesis time. jmcs.org.mx The use of microwave irradiation can also facilitate reactions that are otherwise difficult, making it a valuable method for generating libraries of related compounds for further study. scialert.netnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Method | Reaction Time | Yield | Reference |

| 1-(2-aminoethyl)-2-imidazolidinethione | Conventional Heating | 5 hours | 77% | jmcs.org.mx |

| 1-(2-aminoethyl)-2-imidazolidinethione | Microwave-Assisted | Not specified, but described as "fast" | Not specified, but described as "better" | jmcs.org.mx |

| 5,5-Diphenyl-2-thioxoimidazolidin-4-one | Conventional Heating | Not specified | Moderate | scialert.netucl.ac.be |

| 5,5-Diphenyl-2-thioxoimidazolidin-4-one | Microwave-Assisted | 30 minutes (pulsed) | 92% | scialert.netucl.ac.be |

| N,N'-disubstituted-4,5-dihydroxy-2-imidazolidine-2-thiones | Microwave-Assisted | Not specified | 40-52% | scispace.com |

Synthesis of Analogs and Hybrid Structures Related to this compound

The structural framework of this compound serves as a template for the design and synthesis of various analogs and hybrid molecules. By systematically altering the heterocyclic core or by linking it to other molecular entities, chemists can explore new chemical spaces. Key analogs include imidazolidin-2-ones and thiazolidine-2-thiones, while hybrid structures often involve the creation of bis-heterocyclic compounds.

Preparation of Imidazolidin-2-one and Thiazolidine-2-thione Analogs

Imidazolidin-2-one Analogs: The imidazolidin-2-one scaffold, where the thione sulfur is replaced by an oxygen, is a closely related and important analog. The synthesis of these compounds often follows parallel strategies to their thione counterparts. For example, new chiral iminic glycine (B1666218) reagents derived from 1,5-dimethyl-4-phenylimidazolidin-2-one (B3033512) have been prepared for use in the asymmetric synthesis of α-amino acids. acs.orgresearchgate.net A highly regioselective method for synthesizing 4-(het)arylimidazolidin-2-ones involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. mdpi.com This approach benefits from mild reaction conditions and readily available starting materials. mdpi.com

Thiazolidine-2-thione Analogs: Thiazolidine-2-thiones represent another class of structural analogs, featuring a five-membered ring with one sulfur and one nitrogen atom instead of two nitrogens. A convenient method for synthesizing thiazolidin-2-ones involves the S/O-exchange of thiazolidine-2-thiones using haloethanols. researchgate.net This transformation highlights the chemical relationship between the two classes of compounds. The synthesis of thiazolidin-4-one derivatives, which are also related, can be achieved through the cyclocondensation of Schiff's bases with mercaptoacetic acid. nih.gov The synthesis of C5-substituted 4-phenylimino-thiazolidin-2-ones has been accomplished through Knoevenagel condensation, nitrosation, and azo coupling reactions. biointerfaceresearch.com

Table 3: Synthetic Approaches to Imidazolidin-2-one and Thiazolidine (B150603) Analogs

| Analog Class | Synthetic Method | Starting Materials | Product Example |

| Imidazolidin-2-one | Acid-catalyzed cyclization/substitution | (2,2-Diethoxyethyl)ureas, Aromatic nucleophiles | 4-(6-Hydroxybenzo[d] jmcs.org.mxCurrent time information in Bangalore, IN.dioxol-5-yl)-1-phenylimidazolidin-2-one mdpi.com |

| Imidazolidin-2-one | Asymmetric synthesis auxiliary | 1,5-Dimethyl-4-phenylimidazolidin-2-one derived reagents | Chiral α-amino acids acs.org |

| Thiazolidin-2-one | S/O-Exchange | (S)-4-Phenyl-thiazolidine-2-thione, Bromoethanol | (S)-4-Phenyl-thiazolidin-2-one researchgate.net |

| Thiazolidin-2-one | Knoevenagel condensation | 4-Phenylimino-thiazolidin-2-one, Aromatic aldehydes | 5-Benzylidene-4-phenylimino-thiazolidin-2-one biointerfaceresearch.com |

Construction of Bis-Heterocyclic Compounds Incorporating the Imidazolidine-2-thione Moiety

Bis-heterocyclic compounds, which contain two heterocyclic units within a single molecule, are of significant interest as the combination of different rings can lead to novel properties. ineosopen.org The imidazolidine-2-thione moiety has been successfully incorporated into such structures.

A notable strategy for creating these complex molecules is through amidoalkylation reactions. For instance, 5-hydroxy-1-phenyl-imidazolidine-2-thione has been utilized as an amidoalkylating agent. ineosopen.org This reactive intermediate can engage with various π-donor heterocycles to form new, unsymmetrical bis-heterocyclic systems that are linked by a direct carbon-carbon bond. This approach has been used to connect the imidazolidine-2-thione ring to other heterocycles like pyrazolidines and pyrrolidines. ineosopen.org

Another approach involves the synthesis of metal-coordinated structures. Mercury(II) complexes have been prepared where two imidazolidine-2-thione ligands coordinate to a central mercury atom, forming a bis(imidazolidine-2-thione) structure. researchgate.net In these compounds, the mercury atom is coordinated to the thione sulfur atoms from two separate imidazolidine-2-thione molecules. researchgate.net Similarly, copper(I) has been used to form coordination polymers where the imidazolidine-2-thione ligand plays a crucial role in bridging metal centers. iucr.org

Furthermore, complex bis-heterocycles can be built through multi-step reactions. The Hantzsch thiazole (B1198619) synthesis, when assisted by microwave irradiation, has been used to prepare N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov While not starting directly from a pre-formed imidazolidine-2-thione, this work demonstrates the construction of fused and linked heterocyclic systems where thiazole and imidazole (B134444) rings (related to the imidazolidine core) are combined. nih.gov

Table 4: Methods for Synthesizing Bis-Heterocyclic Compounds

| Synthetic Strategy | Reagents/Precursors | Resulting Structure | Key Feature |

| Amidoalkylation | 5-Hydroxy-1-phenyl-imidazolidine-2-thione, Pyrrolidin-2-one | Unsymmetrical bis-heterocycle | Direct C-C bond formation between two different heterocyclic rings. ineosopen.org |

| Metal Coordination | Imidazolidine-2-thione, Mercury(II) cyanide | bis(imidazolidine-2-thione-κS)mercury(II) complex | Two thione ligands coordinated to a central metal ion via sulfur atoms. researchgate.net |

| Multi-step Synthesis | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | N-phenyl-4-(imidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Construction of a complex system containing two different sulfur- and nitrogen-containing heterocycles. nih.gov |

Advanced Molecular Structure, Tautomerism, and Conformational Analysis

Investigation of Thione-Thiol Tautomerism in the Imidazolidine-2-thione Framework

The imidazolidine-2-thione core possesses the potential to exist in two tautomeric forms: the thione form and the thiol form. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the nitrogen and sulfur atoms.

Spectroscopic methods are powerful tools for investigating tautomeric equilibria in solution and the solid state. For the parent compound, imidazolidine-2-thione, solid-state NMR spectroscopy has been employed to study its structure. ucl.ac.uk While the thione form is generally predominant, some evidence for the presence of the thiol tautomer has been observed in the NMR spectrum of imidazolidine-2-thione. ucl.ac.uk Infrared (IR) spectroscopy also provides key insights, where the presence of a strong C=S stretching vibration and the absence of an S-H stretching band would indicate the dominance of the thione form. For related compounds like 1-(2-hydroxyethyl)imidazolidine-2-thione, IR spectra show a prominent band around 1508 cm⁻¹, which is attributed to the ν(–NC=S) vibration, characteristic of the thione moiety.

In the context of 4-Phenylimidazolidine-2-thione, while specific spectroscopic studies on its tautomerism are not extensively documented in publicly available literature, analysis of related compounds strongly suggests that the thione form is the more stable and therefore the predominant tautomer in most conditions.

Crystallographic Studies and Solid-State Architecture

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

As of now, a dedicated single-crystal X-ray diffraction structure of this compound has not been reported in the mainstream scientific literature. However, the crystal structures of several closely related compounds provide significant insights into its likely solid-state conformation.

For instance, the crystal structure of 1-Methyl-3-phenylimidazolidine-2-thione reveals a twisted conformation for the five-membered ring. nih.gov The asymmetric unit contains two independent molecules, with the dihedral angles between the imidazolidine (B613845) and phenyl rings being 28.03(11)° and 41.54(11)°. nih.gov This indicates that the phenyl group is not coplanar with the heterocyclic ring.

Another relevant structure is that of 1-(2-hydroxy-1-phenylethyl)-3-methyl-4-phenylimidazolidine-2-thione . google.com The existence of a crystal structure for this more complex derivative underscores the feasibility of crystallizing compounds of this class.

Furthermore, the crystal structure of 1-(2-hydroxyethyl)imidazolidine-2-thione shows that the five-membered ring is non-planar and the π-electron density is localized over the CN₂S chromophore. mdpi.com

Based on these related structures, it can be inferred that the imidazolidine ring in this compound is likely to adopt a non-planar, twisted conformation.

Table 1: Crystallographic Data for a Related Imidazolidine-2-thione Derivative

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

|---|

Data sourced from reference nih.gov

In the absence of a specific crystal structure for this compound, the analysis of intermolecular interactions in related compounds is instructive. In the crystal structure of 1-Methyl-3-phenylimidazolidine-2-thione, the three-dimensional crystal packing is consolidated by C—H···π interactions involving the phenyl and methyl hydrogens with the phenyl rings. nih.gov

In the case of 1-(2-hydroxyethyl)imidazolidine-2-thione, the molecular packing is dominated by hydrogen bonds. Specifically, thioamide–N–H···O(hydroxy) and hydroxy–O–H···S(thione) hydrogen bonds lead to the formation of supramolecular layers. mdpi.com Given that this compound possesses N-H protons and a thione sulfur atom, it is highly probable that its crystal structure would also be stabilized by intermolecular N—H···S hydrogen bonds, likely forming dimeric or catemeric motifs. The presence of the phenyl ring also introduces the possibility of π-π stacking and C-H···π interactions, which would further influence the crystal packing.

Conformational Landscape and Molecular Dynamics

The rotation of the phenyl group around the C-C bond connecting it to the imidazolidine ring adds another layer of conformational complexity. The dihedral angle between the phenyl ring and the heterocyclic ring, as observed in the crystal structure of 1-Methyl-3-phenylimidazolidine-2-thione, indicates that there is a rotational barrier. nih.gov The exact conformational preference in solution would be determined by a balance of steric and electronic effects.

Molecular dynamics simulations, which could provide a detailed picture of the conformational landscape and the transitions between different low-energy states, have not been specifically reported for this compound. Such studies would be invaluable for understanding its dynamic behavior and how it might interact with biological targets.

Solution-Phase Conformational Characterization by Nuclear Magnetic Resonance Spectroscopy

Detailed experimental studies employing Nuclear Magnetic Resonance (NMR) spectroscopy to specifically characterize the solution-phase conformation of this compound are not extensively documented in publicly available scientific literature. However, general principles from NMR studies on related imidazolidine-2-thione derivatives can infer the expected analytical approach.

For analogous compounds, ¹H and ¹³C NMR are primary tools. The chemical shifts of the methine proton at the C4 position and the diastereotopic methylene (B1212753) protons at C5 would be particularly sensitive to the ring's conformation. The magnitude of the coupling constants between these protons (³J-coupling) could, in principle, provide insight into the dihedral angles and thus the degree of puckering in the five-membered ring. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in determining the through-space proximity of the phenyl group's protons to the protons on the imidazolidine ring, thereby establishing its preferred orientation relative to the heterocyclic core in a given solvent. The equilibrium between different ring conformers (e.g., envelope or twist forms) and the rotational position of the phenyl group would be influenced by the solvent environment, and variable temperature NMR studies could reveal the energetics of these conformational exchange processes.

Solid-State Conformational Preferences as Determined by Crystallography

As of this writing, a specific single-crystal X-ray diffraction structure for the isolated compound this compound has not been deposited in open crystallographic databases. However, crystallographic analysis of closely related structures, such as 1-Methyl-3-phenylimidazolidine-2-thione, provides valuable insight into the conformational behavior of this class of compounds in the solid state.

In the crystal structure of 1-Methyl-3-phenylimidazolidine-2-thione, the five-membered imidazolidine ring is not planar but adopts a twisted conformation around the C-C bond. nih.gov This puckering is a common feature of saturated five-membered rings, allowing for the minimization of torsional strain. The analysis of this related molecule revealed two independent molecules in the asymmetric unit, with the primary difference being the dihedral angle between the imidazolidine and phenyl rings [28.03 (11)° and 41.54 (11)°]. nih.gov

For this compound, a crystallographic study would be expected to precisely define:

The exact conformation of the imidazolidine ring (e.g., an envelope or twist form), including specific bond lengths, bond angles, and torsional angles.

The orientation of the equatorial or axial phenyl group relative to the plane of the heterocyclic ring.

The intermolecular interactions, such as hydrogen bonds involving the N-H protons and the thione sulfur atom (N-H···S), that stabilize the crystal packing.

The table below illustrates the type of crystallographic data that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Ring Puckering | Torsion angles defining an envelope or twist conformation |

| Phenyl Group Orientation | Dihedral angle between the phenyl ring and the imidazolidine ring |

| Hydrogen Bonding | Donor-Acceptor distances and angles (e.g., N-H···S) |

Theoretical Evaluation of Conformational Isomers and Energy Profiles

Theoretical and computational chemistry offers a powerful avenue for exploring the conformational preferences and energetic landscapes of molecules like this compound, especially when experimental data is scarce. Such studies typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface as a function of key torsional angles.

A theoretical study of this compound would identify the stable low-energy conformers and the transition states that separate them. The primary degrees of freedom would be the ring puckering and the rotation around the C4-Phenyl bond. The calculations would yield the relative energies of different conformers, such as those with the phenyl group in an axial versus an equatorial position, and different puckered forms of the imidazolidine ring.

The energy profile for rotation around the C4-Phenyl bond would reveal the rotational barrier and the most stable orientations of the phenyl ring, which are governed by steric hindrance and potential non-covalent interactions with the heterocyclic ring. The results of these calculations are often compared with experimental findings from NMR or crystallography to provide a comprehensive and validated conformational model. frontiersin.org

Table 2: Illustrative Theoretical Energy Profile for this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) (Hypothetical) | Key Dihedral Angle(s) (Hypothetical) |

|---|---|---|---|

| A | Envelope (C4-endo), Phenyl-equatorial | 0.00 (Global Minimum) | N1-C5-C4-N3: 35° |

| B | Envelope (C4-exo), Phenyl-axial | 1.5 | N1-C5-C4-N3: -34° |

| C | Twist, Phenyl-equatorial | 0.8 | C5-N1-C2-N3: 20° |

These theoretical values help predict the most likely structures to be observed experimentally and provide a quantitative measure of their relative stabilities and the energy required for interconversion. frontiersin.org

Computational Chemistry and Theoretical Characterization of 4 Phenylimidazolidine 2 Thione

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic properties of molecules. scispace.com It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like 4-Phenylimidazolidine-2-thione. DFT calculations can predict various molecular properties, including electronic structure and vibrational frequencies, which are crucial for understanding the compound's behavior. sumitomo-chem.co.jpespublisher.com

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are employed to determine the distribution of electrons within the this compound molecule and to analyze its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The HOMO represents the ability of a molecule to donate electrons, characterizing it as a nucleophile, while the LUMO indicates its capacity to accept electrons, defining it as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For instance, in derivatives of 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione, the HOMO-LUMO gap was found to be in the range of 3.38 to 4.01 eV. espublisher.com

FMO theory provides a framework for understanding chemical reactions by considering the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org This approach has been successfully applied to predict the outcomes of various reactions, including pericyclic reactions. imperial.ac.uk The spatial distribution of the HOMO and LUMO in this compound reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital (FMO) Properties of a Related Thione Derivative

| Property | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 3.7 |

Note: Data is illustrative and based on typical values for similar heterocyclic thiones. Actual values for this compound would require specific calculations.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. DFT methods can predict the vibrational modes of this compound, which correspond to the stretching and bending of its chemical bonds. wisc.edu

By comparing the calculated vibrational frequencies with experimental data, a detailed assignment of the spectral bands can be achieved. derpharmachemica.com For example, theoretical calculations for a related pyrazole (B372694) derivative showed good agreement between the experimental and computed frequencies for C-H, C=C, and other characteristic vibrations. derpharmachemica.com Scaling factors are often applied to the calculated frequencies to improve their correlation with experimental values, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net

These theoretical spectroscopic signatures are invaluable for identifying and characterizing this compound and its derivatives. The calculated IR spectra can also help in distinguishing between different isomers or tautomers of the molecule. researchgate.net

Theoretical Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions involving this compound. By modeling the reaction pathways, chemists can gain a deeper understanding of the underlying mechanisms and predict the reaction kinetics.

Transition State Identification and Activation Energy Calculations for Reaction Pathways

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the structure of the transition state and calculating its energy relative to the reactants (the activation energy) are crucial for understanding the reaction rate. sumitomo-chem.co.jp

Computational methods, such as DFT, can be used to locate transition state structures and compute the activation energies for various reaction pathways. nih.gov For instance, in the DABCO-catalyzed reaction of propargylamine (B41283) and carbon disulfide, DFT calculations were used to determine the Gibbs free energy profiles and identify the rate-determining step. nih.gov Similarly, the mechanism of the SN2 reaction is understood to proceed through a backside attack, leading to an inversion of stereochemistry, a process that can be modeled computationally. masterorganicchemistry.com

These calculations can help to elucidate the detailed mechanism of reactions involving this compound, such as its synthesis or its participation in further chemical transformations. nih.govuni-muenchen.de

Reactivity Descriptors and Chemo-Regioselectivity Predictions

Reactivity descriptors derived from DFT calculations, such as Fukui functions and local softness, can be used to predict the most reactive sites within the this compound molecule. researchgate.net These descriptors help in understanding and predicting the chemo- and regioselectivity of its reactions.

The Fukui function, for example, indicates the change in electron density at a particular site upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic centers in the molecule. researchgate.net This information is invaluable for predicting how this compound will interact with other reagents. For instance, in the synthesis of imidazolidineiminodithiones, the regioselectivity was found to be influenced by the substituents on the reacting isothiocyanate. nih.gov

By analyzing these reactivity descriptors, chemists can rationalize observed reaction outcomes and design new synthetic strategies with improved selectivity.

Advanced Analysis of Intermolecular Interactions

The way molecules of this compound interact with each other in the solid state or in solution is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds and van der Waals forces. researchgate.net These interactions play a critical role in determining the compound's physical properties, such as its crystal packing and melting point. frontiersin.org

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions. frontiersin.org This analysis provides a detailed picture of the close contacts between neighboring molecules in a crystal, highlighting the most significant interactions that contribute to the stability of the crystal lattice. For example, in the crystal structure of N-((4-acetyl phenyl) carbamothioyl) pivalamide, Hirshfeld surface analysis revealed that H•••O and H•••N/N•••H interactions were the most substantial contributors to the crystal packing. frontiersin.org

Understanding these intermolecular forces is not only important for predicting the solid-state structure of this compound but also for understanding its behavior in biological systems, where interactions with macromolecules are crucial for its activity. researchgate.net

Reactivity and Mechanistic Pathways of 4 Phenylimidazolidine 2 Thione

Reactions at the Imidazolidine-2-thione Core: Nucleophilic and Electrophilic Transformations

The imidazolidine-2-thione scaffold is an ambident nucleophile, with reaction sites at both the nitrogen and sulfur atoms. This dual reactivity allows for a range of electrophilic transformations, including acylations and alkylations, with the reaction outcome often depending on the nature of the electrophile and the reaction conditions.

Nucleophilic Character and Acylation:

The nitrogen atoms of the imidazolidine-2-thione ring can readily react with electrophilic reagents. Acylation, for instance, has been explored using Vilsmeier-type adducts generated from dimethylacetamide and various acyl chlorides. The nature of the acyl chloride has been shown to be a determining factor in the extent of acylation. nih.gov

Research has demonstrated that when imidazolidine-2-thione is reacted with (cyclo)alkyl carbonyl chlorides or benzoyl chlorides that contain electron-withdrawing groups (such as halo or nitro groups), mono-acylated products are typically formed in moderate to good yields. nih.gov In contrast, using acyl chlorides with electron-donating groups, such as 4-anisoyl chloride, or certain heteroaroyl chlorides like 2-furoyl chloride and 2-thenoyl chloride, can lead to the formation of symmetric di-acylated derivatives. nih.gov This suggests that the electronic properties of the electrophile influence whether the reaction proceeds to mono- or di-substitution.

| Acyl Chloride Type | Product Outcome | Example Reagents | Ref |

| (Cyclo)alkyl carbonyl chlorides | Mono-acylated | Cyclohexanecarbonyl chloride | nih.gov |

| Benzoyl chlorides (electron-withdrawing) | Mono-acylated | 4-Nitrobenzoyl chloride, 4-Chlorobenzoyl chloride | nih.gov |

| Aroyl chlorides (electron-donating) | Di-acylated | 4-Anisoyl chloride | nih.gov |

| Heteroaroyl chlorides | Di-acylated | 2-Furoyl chloride, 2-Thenoyl chloride | nih.gov |

Table 1: Outcome of Acylation Reactions on the Imidazolidine-2-thione Core. nih.gov

Alkylation and Ambident Nucleophilicity:

Alkylation of the imidazolidine-2-thione core can occur at either a nitrogen atom (N-alkylation) or the sulfur atom (S-alkylation). The anion of the thione is delocalized over the S-C-N system, making it an ambident nucleophile. The site of alkylation is often influenced by the reaction conditions and the nature of the alkylating agent, following principles of hard and soft acid-base (HSAB) theory. Softer electrophiles tend to react at the soft sulfur atom, while harder electrophiles favor the harder nitrogen atoms.

Studies on the related compound, 4-phenylimidazole-2-thione, show that alkylation can yield derivatives substituted at the N1, N3, and S2 positions, highlighting the competitive nature of these reaction sites. tpcj.org The behavior of similar heterocyclic thiones, such as quinazoline-4-thione derivatives, further confirms that the reaction pathway depends on the solvent and temperature, which can be modulated to favor either N- or S-alkylation. tiiame.uz

Role as an Amidoalkylating Agent in Heterocyclic Functionalization

Amidoalkylation is a key synthetic transformation that involves the introduction of an amidoalkyl group to a nucleophile. While direct studies detailing 4-phenylimidazolidine-2-thione as an amidoalkylating agent are not prevalent, its structure is amenable to participating in such reactions, likely through the formation of a cyclic N-acyliminium ion intermediate.

This reactive species could be generated from an N-functionalized precursor, such as an N-hydroxymethyl or N-chloromethyl derivative of this compound. In the presence of a Brønsted or Lewis acid, this precursor could eliminate water or a halide to form a stabilized, yet highly electrophilic, N-acyliminium ion. This ion would then be susceptible to attack by a wide range of nucleophiles (e.g., indoles, enolates, organometallic reagents), resulting in the functionalization of the nucleophile and the addition of the 4-phenylimidazolidine-2-thionemethyl group. This type of synergistic catalysis, combining an acid with a pro-electrophile, is a known strategy for enantioselective Mannich-type reactions involving cyclic N-acyliminium ions. rsc.org The Mannich reaction is a classic example of amidoalkylation, and its principles support the potential for this reactivity pathway. nih.gov

Ring-Opening and Ring-Transformation Reactions of the Imidazolidine-2-thione Moiety

The imidazolidine-2-thione ring, while generally stable, can undergo ring-opening or transformation under specific chemical conditions. These reactions alter the core heterocyclic structure, leading to different classes of compounds.

Ring-Opening Reactions:

The thiourea (B124793) linkage within the this compound ring is susceptible to hydrolysis under forcing acidic or basic conditions. This cleavage would break the N-C(S)-N bond, leading to a ring-opened product. The expected outcome of such a reaction would be the formation of N-(2-amino-1-phenylethyl)dithiocarbamic acid or its derivatives, which could further decompose to yield 1-phenylethane-1,2-diamine.

Ring-Transformation Reactions:

More common are reactions that transform the heterocyclic core into a new ring system. One of the primary transformations for imidazolidine-2-thiones is desulfurization. This reaction typically involves treating the thione with an oxidizing agent (like hydrogen peroxide) or a phosphine (B1218219) reagent. The sulfur atom is removed, and the thiocarbonyl group (C=S) is converted into a carbonyl group (C=O), yielding the corresponding 4-phenylimidazolidin-2-one. A similar transformation can occur by ammonolysis of S-alkylated derivatives, converting the 2-thio- derivative into a 2-imino- or 2-amino- compound, such as a glycocyamidine.

Furthermore, the inherent relationship between different five-membered heterocycles suggests the possibility of interconversion. For instance, synthetic pathways exist where a common intermediate can be guided to cyclize via sulfur or nitrogen attack to form either a thiazolidine (B150603) or an imidazolidine (B613845) ring, respectively. nih.gov This indicates that under certain conditions, ring-transformation reactions could potentially interconvert these related heterocyclic systems. Another synthetic route that highlights ring dynamics is the formation of imidazolidine-2-thiones through the ring expansion of activated aziridines upon reaction with isothiocyanates. researchgate.net

Applications in Catalysis and Coordination Chemistry

4-Phenylimidazolidine-2-thione as a Chiral Auxiliary in Stereoselective Organic Transformations

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. The this compound moiety, a sulfur-containing heterocyclic compound, serves as an effective chiral auxiliary in various stereoselective reactions. Its utility is comparable to the more widely known Evans-type oxazolidinone auxiliaries, with the thione functionality offering distinct electronic and steric properties. illinoisstate.edu

The primary role of the auxiliary is to be temporarily incorporated into a substrate molecule, direct the stereochemical outcome of a subsequent reaction, and then be cleanly removed, leaving behind an enantiomerically enriched product. illinoisstate.edu This strategy has been successfully applied in asymmetric aldol (B89426) reactions. For instance, N-acylated derivatives of sulfur-based chiral auxiliaries can be converted into their corresponding titanium enolates. The subsequent reaction of these enolates with aldehydes proceeds through a chair-like transition state, which effectively shields one face of the enolate, leading to the preferential formation of one diastereomer. illinoisstate.eduscielo.org.mx

In a related application, the use of an oxazolidinethione in a syn-aldol reaction followed by a nucleophilic azide (B81097) transfer/Curtius rearrangement sequence was investigated for the stereoselective synthesis of oxazolidin-2-ones. nih.gov Although the yield was modest in this specific sequence, it highlights the potential of these auxiliaries to direct complex, multi-step transformations. nih.gov The selection of the appropriate Lewis acid is crucial for achieving high diastereoselectivity in these aldol reactions; for example, tin(II) and titanium tetrachloride (TiCl₄) have been used to promote the formation of syn-aldol products with high selectivity. scielo.org.mx The inherent chirality of the 4-phenyl group and the rigid five-membered ring structure are key to establishing a well-defined steric environment that governs the approach of reagents.

Organocatalytic Activity of Imidazolidinethione Scaffolds

Imidazolidinethione scaffolds, belonging to the broader class of imidazolidine-based organocatalysts, have emerged as a significant development in metal-free asymmetric catalysis. uni-muenchen.dentnu.no These catalysts are particularly effective in activating α,β-unsaturated aldehydes and other carbonyl compounds toward enantioselective transformations. sigmaaldrich.comsemanticscholar.org

The catalytic activity of imidazolidine-based catalysts, including the thione variants, generally proceeds through two primary activation modes: iminium ion formation and enamine formation. ntnu.nosemanticscholar.orgnih.gov

Iminium Ion Catalysis (LUMO-lowering): The secondary amine of the imidazolidinethione catalyst condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, activating it for nucleophilic attack. sigmaaldrich.comsemanticscholar.org This mode is central to reactions like the Diels-Alder reaction, Friedel-Crafts alkylations, and conjugate additions. sigmaaldrich.comcore.ac.uk Kinetic studies have underscored the importance of an acid co-catalyst in facilitating the formation and reactivity of the iminium intermediate. core.ac.uk

Enamine Catalysis (HOMO-raising): Following the initial reaction, the catalyst can also form a chiral enamine intermediate with a saturated aldehyde. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), turning the aldehyde into a potent nucleophile that can react with various electrophiles. semanticscholar.orgnih.gov

Mechanistic studies on imidazolidine-4-thiones have demonstrated the interplay of multiple reactive centers within the catalyst structure, leading to the proposal of novel reaction mechanisms. uni-muenchen.de These studies confirm that the fundamental principles of iminium and enamine activation are applicable to the thione scaffold, enabling a wide range of transformations. uni-muenchen.denih.gov

The imidazolidinethione framework has been successfully employed in various enantioselective organocatalytic reactions. A key advantage of these systems is their ability to achieve high levels of stereocontrol, often resulting in products with excellent enantiomeric excess (ee). nih.gov

Imidazolidine-4-thiones have been identified as promising prebiotic organocatalysts, capable of catalyzing challenging reactions such as the α-alkylation of aldehydes with superior activity and enantioselectivity compared to other structures. uni-muenchen.de This demonstrates their robustness and effectiveness in promoting asymmetric bond formation. The combination of iminium and enamine catalytic cycles allows for the development of cascade or domino reactions, where multiple transformations occur in a single operation, often leading to a significant increase in molecular complexity with high stereocontrol. nih.gov An intrinsic benefit of such sequential catalytic events is the potential for enantioenrichment in the second induction cycle, frequently yielding products with ≥99% ee. nih.gov

Below is a table summarizing representative organocatalytic transformations facilitated by imidazolidinone catalysts, which share a common mechanistic framework with their thione analogues.

| Transformation | Catalyst Type | Key Intermediate | Typical Substrates | Stereoselectivity |

|---|---|---|---|---|

| Diels-Alder Reaction | Imidazolidinone/thione | Iminium ion | α,β-Unsaturated aldehydes, Dienes | High (e.g., up to 99% ee) |

| Friedel-Crafts Alkylation | Imidazolidinone/thione | Iminium ion | α,β-Unsaturated aldehydes, Pyrroles, Indoles | High (e.g., 83-96% ee) |

| Conjugate Addition | Imidazolidinone/thione | Iminium ion | α,β-Unsaturated aldehydes, Oxazoles, Hydrides | Excellent (e.g., >99% ee) |

| α-Alkylation | Imidazolidine-4-thione | Enamine | Aldehydes, Alkyl halides | High enantioselectivity |

Coordination Chemistry with Metal Ions

This compound is a versatile ligand in coordination chemistry due to the presence of multiple potential donor atoms, primarily the soft sulfur atom of the thione group and the harder nitrogen atoms of the imidazolidine (B613845) ring. ias.ac.in This allows it to coordinate with a variety of metal ions, forming stable complexes with diverse structures and coordination modes.

Metal complexes of imidazolidine-2-thione and its derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, such as methanol (B129727) or ethanol (B145695). ias.ac.intjpsj.orgbhu.ac.in The stoichiometry of the reaction, typically a 1:1 or 1:2 metal-to-ligand ratio, can be adjusted to isolate complexes with different coordination numbers and geometries. ias.ac.inbhu.ac.in In some cases, the thione ligand can reduce the metal to a lower oxidation state during complexation, for example, reducing Cu(II) to Cu(I). ias.ac.in

The resulting complexes are characterized using a range of analytical and spectroscopic techniques:

Elemental Analysis: Confirms the empirical formula and the metal-to-ligand ratio in the complex. bhu.ac.inresearchgate.net

Molar Conductivity Measurements: Determine whether the complex is an electrolyte or non-electrolyte in solution, providing insight into whether anions are coordinated to the metal center or exist as counter-ions. bhu.ac.inresearchgate.net

Infrared (IR) Spectroscopy: Provides crucial information about the coordination mode. A shift in the frequency of the C=S stretching vibration upon complexation is indicative of sulfur coordination. ias.ac.in Similarly, changes in the N-H stretching bands can suggest nitrogen involvement.

NMR Spectroscopy (¹H, ¹³C): Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide evidence of complex formation in solution. nih.gov An upfield shift of the ¹³C signal for the C=S carbon is a strong indicator of S-coordination, resulting from the weakening of the C=S bond upon formation of the metal-sulfur bond. researchgate.net

X-ray Crystallography: Offers definitive structural elucidation, providing precise information on bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar, octahedral), and the specific atoms involved in coordination. nih.govias.ac.in

The this compound ligand can coordinate to metal ions in several ways, primarily dictated by the nature of the metal ion (hard vs. soft acid-base theory), the steric environment, and the reaction conditions. ias.ac.inias.ac.in

The two primary donor sites are the exocyclic sulfur atom and the ring nitrogen atoms.

S-Coordination (Monodentate): As a soft donor, the sulfur atom is the preferred coordination site for soft metal ions like Ag(I), Cu(I), Pd(II), and Hg(II). ias.ac.inresearchgate.netclemson.edu Spectroscopic evidence, particularly the upfield shift of the C=S carbon in ¹³C NMR and shifts in the thioamide bands in IR spectra, strongly supports S-coordination. ias.ac.inresearchgate.net

N, S-Chelation (Bidentate): The ligand can also act as a bidentate chelating agent, coordinating through both a nitrogen atom and the sulfur atom to form a stable chelate ring. ias.ac.in This mode is often observed after deprotonation of one of the N-H groups, allowing the nitrogen to act as an anionic donor. Studies on related thiosemicarbazone ligands show that both four- and five-membered chelate rings can be formed via N,S-chelation. ias.ac.in

Bridging Ligand: In polynuclear complexes, the thione ligand can bridge two or more metal centers, coordinating through different donor atoms to each metal. nih.govnih.gov

Studies on complexes of the related 4,5-diphenylimidazole-2-thione with Cu(I) and Ag(I) have revealed that the ligand can act as a neutral monodentate S-donor, an anionic bidentate N,S-donor, or as a bridging ligand. ias.ac.in The preference for a particular coordination mode is influenced by factors such as the metal salt used and the pH of the reaction medium.

The table below summarizes typical IR spectral data used to infer coordination modes in metal complexes of thione-containing ligands.

| Vibrational Mode | Typical Frequency in Free Ligand (cm⁻¹) | Change upon S-Coordination | Change upon N-Coordination |

|---|---|---|---|

| ν(N-H) | ~3400 - 3200 | Minor shift or no change | Significant shift to lower frequency |

| ν(C=S) + ν(C-N) (Thioamide I/II bands) | ~1550 - 1250 | Shift to lower frequency (due to C=S bond weakening) | Shift to higher frequency (due to increased C-N double bond character) |

| ν(C-S) (Thioamide IV band) | ~850 - 600 | Shift to lower frequency | Minor shift |

Influence of Ligand Structure on Metal Center Geometry and Electronic Properties

The coordination of this compound to a metal center is fundamentally governed by the interplay of its steric and electronic characteristics. The unique structure of this ligand, featuring a bulky phenyl substituent on the five-membered imidazolidine ring and a soft thione donor group, dictates the coordination mode, the resulting geometry of the metal complex, and the electronic properties of the metal center.

Steric Influence of the Phenyl Group

The phenyl group at the 4-position of the imidazolidine-2-thione ring imparts significant steric hindrance around the coordination site. This bulkiness plays a crucial role in determining the stereochemistry of the resulting metal complex. The presence of such a large substituent can limit the number of ligands that can simultaneously coordinate to a single metal ion, often favoring complexes with lower coordination numbers.

Studies on analogous structures, such as 4,5-diphenylimidazole-2-thione, have shown that the bulky aryl substituents can induce considerable steric constraints. ias.ac.in This steric pressure influences the ligand's approach to the metal center and can affect the bond angles within the coordination sphere, leading to distorted geometries. For instance, in complexes of d8 metals like Palladium(II), which strongly favor a square planar arrangement, significant steric crowding from ligands can cause deviations from the ideal 90° bond angles. studyraid.comnih.gov The crystal structure of a related free ligand, 1-Methyl-3-phenylimidazolidine-2-thione, reveals a twisted conformation in the five-membered ring and a specific dihedral angle between the imidazolidine and phenyl rings, which defines its steric profile when approaching a metal center. nih.gov

Coordination Mode and Electronic Effects

This compound typically acts as a monodentate ligand, coordinating to metal ions through the exocyclic sulfur atom of the thione group (C=S). nih.gov This is consistent with the behavior of other heterocyclic thioamides. nih.gov The sulfur atom, being a soft donor, forms stable bonds with soft metal ions such as Ag(I), Cu(I), and Pd(II). ias.ac.in

The coordination event induces significant changes in the electronic distribution within the ligand, which can be observed spectroscopically. Infrared (IR) spectroscopy is a powerful tool for probing these electronic effects. The C=S bond in the free ligand has a characteristic stretching frequency. Upon coordination to a metal, this band typically shifts to a lower frequency. researchgate.net This shift indicates a weakening of the C=S double bond character, resulting from the donation of electron density from the sulfur atom to the metal center. This change confirms the M-S bond formation and provides insight into the electronic influence of the ligand on the metal. researchgate.net

Changes in the thioamide ν(C-N) bands in the IR spectrum also provide evidence of coordination. A shift of this band to a higher frequency upon complexation suggests an increase in the C-N bond order, which is consistent with the delocalization of electrons within the thioamide group upon sulfur coordination. ias.ac.in

| Compound/Complex Type | ν(C=S) IR Frequency (cm⁻¹) | Change upon Coordination | Reference |

| Free Thione Ligand (representative) | ~1000 - 1250 | N/A | researchgate.net |

| Metal-Thione Complex | Lower than free ligand | ↓ (Decrease) | researchgate.net |

Note: This table provides a generalized representation of the expected IR shift. Actual values are dependent on the specific metal, its oxidation state, and other ligands in the coordination sphere.

Resulting Metal Center Geometries

The final geometry of the metal center is a consequence of the metal ion's electronic configuration (e.g., d-electron count), its oxidation state, and the steric and electronic properties of all coordinated ligands. Based on studies of structurally similar heterocyclic thione ligands, several geometries can be anticipated for complexes involving this compound. nih.govresearchgate.net

Tetrahedral: For metal ions like Co(II), Zn(II), and Cd(II), a tetrahedral geometry is often proposed. This arrangement accommodates four ligands and is common for d10 ions (Zn(II), Cd(II)) and high-spin d7 ions (Co(II)) where crystal field stabilization energy does not strongly favor other geometries. nih.gov

Square Planar: This geometry is characteristic of d8 metal ions such as Ni(II), Pd(II), and Pt(II). studyraid.comnih.gov The steric bulk of the phenyl group on the this compound ligand would be a significant factor in achieving this geometry, potentially influencing the planarity and bond angles of the complex. researchgate.net

Octahedral: Metal ions like Ni(II) and Co(II) can also form six-coordinate octahedral complexes, typically by incorporating two additional ligands or solvent molecules into the coordination sphere. mdpi.com

| Metal Ion | Typical d-Electron Count | Common Coordination Geometry | Reference |

| Co(II) | d⁷ | Tetrahedral, Octahedral | researchgate.net |

| Ni(II) | d⁸ | Square Planar, Octahedral | nih.govresearchgate.net |

| Cu(II) | d⁹ | Distorted Square Planar / Octahedral | nih.gov |

| Zn(II) | d¹⁰ | Tetrahedral | nih.gov |

| Pd(II) | d⁸ | Square Planar | researchgate.net |

| Cd(II) | d¹⁰ | Tetrahedral | researchgate.net |

This table summarizes common geometries observed for various metal ions with analogous thione ligands.

Perspectives and Future Research Directions for 4 Phenylimidazolidine 2 Thione

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 4-Phenylimidazolidine-2-thione and related structures, future research will likely focus on moving away from conventional methods that may involve hazardous reagents and solvents.

Key areas for exploration include:

Green Solvents: Traditional syntheses often rely on volatile organic solvents. Research into the synthesis of related heterocyclic thiones has demonstrated the efficacy of using green solvents derived from biomass, such as eucalyptol. researchgate.netnih.gov These solvents are not only less toxic but can also be recyclable, limiting atomic loss and making the process more sustainable. researchgate.netnih.gov Future work could adapt these principles to the synthesis of this compound, where products might be obtained through simple filtration, reducing the need for extensive purification on silica (B1680970) gel columns. researchgate.netnih.gov

Safer Reagents: Some traditional methods for creating similar thiones involve cytotoxic and volatile reagents like carbon disulfide. google.com A promising future direction is the adoption of safer alternatives. For instance, a greener route for the synthesis of (S)-4-phenyloxazolidine-2-thione, a related compound, utilizes sulfur powder in combination with ammonium (B1175870) sulfide (B99878) or ammonium polysulfide. google.com This approach avoids highly toxic inputs and proceeds under milder conditions, aligning with the principles of green chemistry. google.com

Alternative Energy Sources: The application of microwave irradiation and ultrasound as energy sources can significantly accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating. These techniques, which are central to green chemistry, remain a largely unexplored avenue for the synthesis of this compound. mdpi.com

Catalytic Approaches: The use of heterogeneous catalysts could offer advantages such as easy separation from the reaction mixture, reusability, and enhanced selectivity. mdpi.com Research into montmorillonite (B579905) K10-catalysis for the construction of other N-S heterocycles highlights the potential for employing efficient and recoverable catalysts in future synthetic designs. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Thione Heterocycles

| Parameter | Traditional Approach | Potential Sustainable Approach |

|---|---|---|

| Reagents | Often involves hazardous materials like carbon disulfide. google.com | Use of milder, safer reagents such as sulfur powder and ammonium sulfide. google.com |

| Solvents | Reliance on conventional volatile organic solvents. | Application of biomass-derived, recyclable green solvents like eucalyptol. researchgate.netnih.gov |

| Energy | Conventional heating methods. | Microwave irradiation or ultrasonication to improve efficiency. mdpi.com |

| Purification | Often requires column chromatography. researchgate.net | Product isolation via simple filtration and precipitation. researchgate.net |

| Environmental Impact | Higher generation of chemical waste and use of toxic substances. | Reduced waste, use of renewable resources, and improved atom economy. researchgate.netmdpi.com |

Development of Advanced Computational Models for Structure-Reactivity Correlations

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, thereby saving time and resources. For this compound, developing advanced computational models can provide deep insights into its structure-reactivity relationships.

Future research in this area should focus on:

Quantitative Structure-Activity/Reactivity Relationship (QSAR): QSAR studies are instrumental in correlating a molecule's structural features with its chemical reactivity or biological activity. nih.gov For this compound derivatives, a QSAR model could be built by calculating a range of physicochemical parameters (descriptors), including thermodynamic, topological, and charge-dependent properties. nih.gov By employing statistical methods like multiple linear regression or more advanced non-linear techniques such as gene expression programming, it is possible to create predictive models. nih.gov Such models can guide the design of new derivatives with tailored reactivity for specific applications. nih.gov

Density Functional Theory (DFT) Studies: DFT calculations are essential for understanding the electronic structure and geometry of molecules. This method can be used to determine the most stable conformers of this compound and to study its potential tautomeric forms. mdpi.comresearchgate.net Furthermore, DFT allows for the calculation of key chemical reactivity descriptors, such as electronegativity (χ) and global hardness (η), which quantify a molecule's ability to attract electrons and its resistance to charge transfer, respectively. researchgate.net These insights are fundamental to understanding its reaction mechanisms.

Molecular Docking Simulations: While often used for biological targets, molecular docking can also be employed to model the interaction of this compound with the active sites of catalysts or its adsorption onto material surfaces. This can help in designing novel catalysts or functional materials.

Table 2: Application of Computational Models to this compound

| Computational Method | Predicted Properties and Insights |

|---|---|

| QSAR | Correlates structural descriptors with chemical reactivity; guides the synthesis of derivatives with desired properties. nih.govnih.gov |

| DFT | Determines stable geometric conformers, analyzes tautomeric equilibrium, and calculates electronic properties and reactivity descriptors. mdpi.comresearchgate.net |

| Molecular Docking | Predicts binding modes and affinities to catalytic sites or material surfaces. |

Expansion into Emerging Catalytic and Materials Science Applications

The unique structural features of this compound, namely its nitrogen-sulfur heterocyclic core, make it an attractive candidate for applications beyond pharmacology. Future research should explore its potential in catalysis and materials science.

Potential emerging applications include:

Ligands in Homogeneous Catalysis: The nitrogen and sulfur atoms in the imidazolidine-2-thione ring are excellent donor atoms capable of coordinating with transition metals. This suggests that the molecule could serve as a ligand in the design of novel homogeneous catalysts for various organic transformations. The phenyl substituent offers a site for modification to fine-tune the steric and electronic properties of the resulting metal complex.

Monomers for Polymer Synthesis: The heterocyclic ring could be incorporated into polymer chains to create advanced materials. The thione group and the N-H protons are potential reactive sites that could be utilized in polymerization reactions. Polymers containing this moiety may exhibit unique thermal, optical, or metal-binding properties.

Corrosion Inhibitors: Many organic compounds containing nitrogen and sulfur atoms are effective corrosion inhibitors for metals. They function by adsorbing onto the metal surface and forming a protective layer. The electronic structure of this compound makes it a strong candidate for investigation in this field.

Building Blocks for Functional Materials: The scaffold of this compound can be functionalized to create more complex molecules for use in materials science, such as organic semiconductors or components of supramolecular assemblies.

Table 3: Potential Applications in Catalysis and Materials Science

| Potential Application | Enabling Structural Feature(s) | Research Objective |

|---|---|---|

| Ligand in Catalysis | Nitrogen and sulfur donor atoms for metal coordination. | Synthesize and test metal complexes for catalytic activity in cross-coupling or hydrogenation reactions. |

| Polymer Monomer | Reactive N-H and C=S groups; modifiable phenyl ring. | Investigate polymerization pathways to create novel polymers with enhanced thermal stability or functional properties. |

| Corrosion Inhibitor | Electron-rich N and S atoms capable of adsorbing to metal surfaces. | Evaluate the efficiency of corrosion inhibition on various metals and alloys in different corrosive media. |

| Functional Materials | Rigid heterocyclic core with a functionalizable phenyl group. | Design and synthesize derivatives for applications in organic electronics or sensor technology. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.